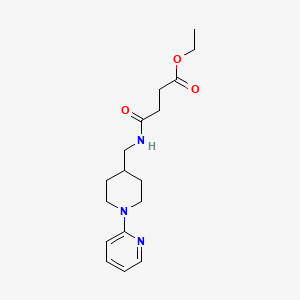
3-Bromo-6-methoxypyridine-2-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 3-Bromo-6-methoxypyridine-2-acetonitrile, such as 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, involves starting from 2-bromo-4-methoxypyridine-3-carbonitrile or 2-mercapto-4-methoxypyridine-3-carbonitrile. These processes can lead to products that undergo intramolecular Thorpe-Ziegler cyclization to form related thieno[2,3-b]pyridines, demonstrating the compound's utility in complex synthesis routes (Miszke et al., 2008).
Applications De Recherche Scientifique
Synthesis and Microbiological Activity
3-Bromo-6-methoxypyridine-2-acetonitrile is utilized in the synthesis of various organic compounds. For instance, derivatives of 2-mercapto-4-methoxypyridine-3-carbonitrile, which can be synthesized starting from 2-bromo-4-methoxypyridine-3-carbonitrile, demonstrate bacteriostatic and tuberculostatic activity. This indicates potential applications in microbiology and pharmaceutical research (Miszke et al., 2008).
Chemical Reactions and Synthesis Methods
The chemical reactivity of 3-bromo-6-methoxypyridine-2-acetonitrile is explored in various synthesis methods. For example, it has been used as a precursor in the generation of 2,3-pyridyne, a compound important in organic synthesis (Walters et al., 1992). Moreover, its reactions with nucleophiles have been studied, leading to the formation of cyclopropane derivatives (Fariña et al., 1986).
Antimicrobial Properties
Research has also shown that compounds synthesized using 3-bromo-6-methoxypyridine-2-acetonitrile exhibit antimicrobial properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized using related compounds, have been tested for their antimicrobial activity, showing promising results (Bogdanowicz et al., 2013).
Catalysis and Organic Synthesis
The compound is also involved in catalytic processes. One study demonstrated its use in palladium-catalyzed cyclization reactions, which are significant in the field of organic synthesis (Cho & Kim, 2008).
Spectroscopic and Molecular Studies
Spectroscopic and molecular modeling studies involving derivatives of 3-bromo-6-methoxypyridine-2-acetonitrile have provided insights into charge transfer interactions and molecular structures. This research is crucial for understanding the electronic properties of these compounds (Alghanmi & Habeeb, 2015).
Propriétés
IUPAC Name |
2-(3-bromo-6-methoxypyridin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-2-6(9)7(11-8)4-5-10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHNHYDGJHATOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)


![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)





![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)